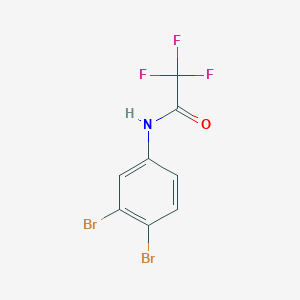

3,4-Dibromo-(trifluoroacetamido)benzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2F3NO |

|---|---|

Molecular Weight |

346.93 g/mol |

IUPAC Name |

N-(3,4-dibromophenyl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C8H4Br2F3NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) |

InChI Key |

DJOPBZCJJDYYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C(F)(F)F)Br)Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,4 Dibromo Trifluoroacetamido Benzene

Reactivity Profiles of the Bromine Substituents

The two bromine atoms on the aromatic ring, while chemically similar, exhibit different reactivity profiles due to their positions relative to the activating trifluoroacetamide (B147638) group. This difference is most pronounced in reactions sensitive to electronic effects, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. youtube.com This pathway is highly favored when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The trifluoroacetamido group is a potent electron-withdrawing group, thereby activating the benzene (B151609) ring of 3,4-Dibromo-(trifluoroacetamido)benzene towards nucleophilic attack. The mechanism involves the initial addition of a nucleophile to the carbon atom bearing a bromine, forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized onto the trifluoroacetamido group, particularly when the attack occurs at the para position (C4).

Regioselectivity:

Attack at C4 (para-position): Nucleophilic attack at the C4 position is electronically favored. The negative charge of the Meisenheimer complex can be delocalized directly onto the nitrogen and oxygen atoms of the trifluoroacetamido group through resonance. This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.

Attack at C3 (meta-position): When a nucleophile attacks the C3 position, the resulting negative charge in the intermediate cannot be directly delocalized onto the activating group via resonance. libretexts.org Stabilization is limited to inductive effects, which are weaker.

Consequently, nucleophilic aromatic substitution on this compound is predicted to occur selectively at the C4 position. Bromine is a moderately effective leaving group for SNAr reactions, and reactions typically require strong nucleophiles and potentially elevated temperatures. nih.gov

Interactive Data Table: Predicted SNAr Reactivity

| Position of Bromine | Relative Position to -NHCOCF₃ | Resonance Stabilization of Intermediate | Predicted Reactivity |

| C4 | para | High | Favored site of attack |

| C3 | meta | Low | Disfavored site of attack |

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov For substrates with multiple halogens, such as this compound, the regioselectivity of the reaction is a critical consideration. The key step that determines which bromine atom reacts first is the oxidative addition of the aryl bromide to the Pd(0) catalyst.

The rate of oxidative addition is influenced by both electronic and steric factors. Electron-withdrawing groups on the aromatic ring can accelerate this step by making the carbon-halogen bond more polarized and susceptible to cleavage.

Regioselectivity: In the case of this compound, the C4-Br bond is para to the strongly electron-withdrawing trifluoroacetamido group. This position experiences a greater electron-withdrawing effect compared to the C3-Br bond, which is in a meta position. This electronic difference makes the C4 position more electron-deficient and thus more reactive towards oxidative addition by the electron-rich Pd(0) catalyst. Therefore, mono-arylation via the Suzuki-Miyaura reaction is expected to occur selectively at the C4 position. Studies on similarly substituted dibromoarenes have shown a clear preference for coupling at the position activated by a para electron-withdrawing group. mdpi.com

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono-arylation, yielding 3-bromo-4-aryl-(trifluoroacetamido)benzene derivatives.

Interactive Data Table: Factors Influencing Suzuki-Miyaura Regioselectivity

| Position of Bromine | Electronic Effect of -NHCOCF₃ | Reactivity in Oxidative Addition | Expected Product (Mono-coupling) |

| C4 | Strong (para) | More reactive | 4-Aryl-3-bromo-(trifluoroacetamido)benzene |

| C3 | Weaker (meta) | Less reactive | Minor or unobserved |

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents, where an organic halide reacts with an organometallic compound (typically an organolithium reagent) to swap the halogen for the metal. mdpi.com The rate of this exchange generally follows the trend I > Br > Cl.

For this compound, treatment with an organolithium reagent like n-butyllithium at low temperatures would lead to a bromine-lithium exchange. The regioselectivity of this process is governed by a combination of factors, including the electronic effects of substituents and the potential for the substituent to direct the lithiation through coordination. uni-regensburg.de

The trifluoroacetamido group contains heteroatoms (N and O) that can coordinate to the lithium reagent. Such coordination often directs metalation to the ortho position (C2). However, halogen-metal exchange is typically much faster than C-H activation (lithiation). Between the two bromine atoms, the exchange is often favored at the more electronically activated or sterically accessible position. Research on 3-substituted 1,2-dibromo arenes has shown that halogen-metal exchange can occur with high regioselectivity at the position adjacent to the substituent, influenced by both steric and electronic directing effects. organic-chemistry.org The presence of the amide proton adds a layer of complexity, as it is acidic and can be deprotonated by the organolithium reagent, potentially requiring excess reagent to achieve the halogen-metal exchange. nih.gov

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a new functional group at the position of the original bromine atom.

Transformations of the Trifluoroacetamide Group

The trifluoroacetamide group is not merely a spectator; it can undergo its own set of transformations, primarily centered around the amide bond and the acidic N-H proton.

The trifluoroacetamide group is often employed as a protecting group for anilines because it is stable under many reaction conditions but can be cleaved when desired. The electron-withdrawing nature of the CF₃ group makes the amide carbonyl highly electrophilic and thus susceptible to hydrolysis.

Hydrolysis: Cleavage of the trifluoroacetamide to reveal the parent 3,4-dibromoaniline (B1580990) can typically be achieved under basic conditions. Common reagents for this transformation include:

Potassium carbonate in methanol (B129727)/water

Sodium hydroxide (B78521) in aqueous alcohol

Ammonia in methanol

These reactions proceed via nucleophilic acyl substitution, where a hydroxide or methoxide (B1231860) ion attacks the amide carbonyl, leading to a tetrahedral intermediate that collapses to expel the 3,4-dibromoanilide anion, which is then protonated upon workup. While generally stable, the amide bond can also be susceptible to cleavage under strongly acidic conditions, although this is less common. nih.gov

While the nitrogen atom of an amide is generally a poor nucleophile, it can be made to react with electrophiles after deprotonation. The N-H proton of the trifluoroacetamide group is relatively acidic due to the strong electron-withdrawing effect of the adjacent trifluoroacetyl group.

Mechanism: Treatment of this compound with a strong base (e.g., sodium hydride, potassium tert-butoxide) generates the corresponding sodium or potassium amidate. This anionic species is a much more potent nucleophile than the neutral amide. The resulting amidate can then react with alkylating or arylating agents.

N-Alkylation: The amidate can be treated with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form N-alkylated products. mdpi.com

N-Arylation: N-arylation can be achieved through copper-catalyzed Chan-Lam type cross-coupling reactions with arylboronic acids. researchgate.net This method provides a route to tri-substituted amine derivatives.

These reactions expand the synthetic utility of the trifluoroacetamide group beyond its role as a simple protecting group, allowing for the introduction of further complexity at the nitrogen atom.

Cyclization Reactions Involving the Amide and Aromatic Ring

Intramolecular cyclization reactions of N-aryl amides, such as this compound, can proceed through various mechanisms, often involving electrophilic aromatic substitution. In a typical scenario, the amide functionality is activated to generate a reactive intermediate that can then be attacked by the electron-rich aromatic ring.

One plausible pathway is a Bischler-Napieralski-type cyclization. This reaction usually requires a dehydrating agent or a Lewis acid to activate the amide. For this compound, this would involve the formation of an iminoyl species, which then undergoes intramolecular electrophilic attack on the benzene ring. The presence of two bromine atoms on the ring, which are deactivating, would likely make this cyclization challenging, requiring forcing conditions. The regioselectivity of the cyclization would be directed by the combined electronic and steric influences of the substituents.

Alternatively, radical-mediated cyclizations offer another potential route. Amidyl radicals can be generated from N-acyl compounds and can participate in intramolecular cyclizations. For the target molecule, a radical could be initiated at the amide nitrogen, which could then attack the aromatic ring. The success and regioselectivity of such a reaction would depend on the stability of the resulting radical intermediates.

Influence of Substituent Effects on Reaction Selectivity and Rate

The reactivity and selectivity of this compound in chemical transformations are significantly governed by the electronic and steric properties of its substituents: the two bromine atoms and the trifluoroacetamido group.

Electronic Effects of Bromine and Trifluoromethyl Groups

The substituents on the benzene ring exert profound electronic effects that dictate the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

Bromine Atoms: Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, bromine also possesses lone pairs of electrons that can be donated to the ring through resonance (+M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. In this compound, the inductive deactivation is significant, making the ring less nucleophilic than benzene.

Trifluoroacetamido Group: The trifluoroacetamido group (-NHCOCF₃) is a strongly deactivating group. The trifluoromethyl group (CF₃) is highly electron-withdrawing due to the strong inductive effect of the three fluorine atoms. youtube.com This effect is transmitted through the carbonyl group to the nitrogen atom, reducing its ability to donate electron density to the aromatic ring. Consequently, the trifluoroacetamido group deactivates the ring towards electrophilic substitution and is a meta-director.

The interplay of these effects on the 3,4-dibromophenyl ring results in a significantly deactivated system. Any electrophilic attack would be slow and require harsh reaction conditions. The directing effects of the bromine atoms (ortho, para-directing) and the trifluoroacetamido group (meta-directing) would compete to determine the position of substitution.

Table 1: General Electronic Effects of Substituents on Aromatic Rings

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| -Br | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |

| -NHCOCH₃ | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| -NHCOCF₃ | Strongly Electron-withdrawing | Weakly Electron-donating | Strongly Deactivating | Meta |

| -CF₃ | Strongly Electron-withdrawing | None | Strongly Deactivating | Meta |

This table presents general trends for individual substituents.

Steric Hindrance Considerations in Reaction Pathways

Steric hindrance, the spatial arrangement of atoms that can impede chemical reactions, plays a crucial role in the reaction pathways of this compound. libretexts.org

The bromine atom at the 3-position can sterically hinder reactions at the adjacent C2 and C4 positions of the benzene ring. Similarly, the trifluoroacetamido group, while not exceptionally large, can influence the approach of reagents to the ortho positions. In potential cyclization reactions, the conformation of the trifluoroacetamido group would be critical. Rotation around the C-N bond might be restricted, influencing which positions on the aromatic ring are accessible for intramolecular attack.

For instance, in an electrophilic aromatic substitution reaction, attack at the position ortho to a substituent is often disfavored if the substituent is bulky. libretexts.org In the case of this compound, the cumulative steric bulk of the substituents would likely influence the regioselectivity of any intermolecular reaction.

Table 2: Potential Influence of Steric Hindrance on Electrophilic Aromatic Substitution

| Position of Attack | Influencing Substituent(s) | Expected Steric Hindrance |

| C2 | 3-Bromo and 1-NHCOCF₃ | Moderate to High |

| C5 | 4-Bromo | Low to Moderate |

| C6 | 1-NHCOCF₃ | Moderate |

This table provides a qualitative assessment of expected steric hindrance based on general principles.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. High-resolution NMR provides precise information about the chemical environment of individual atoms (¹H, ¹³C, ¹⁹F), enabling the assembly of the molecular framework.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms within the 3,4-Dibromo-(trifluoroacetamido)benzene molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, this technique would primarily reveal the coupling relationships between the aromatic protons. A cross-peak would be expected between the proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their adjacent positions on the benzene (B151609) ring. The proton at position 2 (H-2) would appear as a singlet in the aromatic region and would not show any COSY correlations with other aromatic protons. youtube.comyoutube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com This is a powerful tool for assigning carbon signals. For the target molecule, HSQC would show correlations between H-2 and C-2, H-5 and C-5, and H-6 and C-6. It would also show a correlation between the N-H proton and the nitrogen atom if ¹⁵N NMR is performed, though ¹H-¹³C HSQC is more common.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH_ and ³J_CH_). sdsu.eduyoutube.com This is crucial for piecing together the molecular skeleton, especially around quaternary (non-protonated) carbons. For instance, the N-H proton would be expected to show an HMBC correlation to the carbonyl carbon (C=O) of the trifluoroacetamide (B147638) group (a two-bond correlation). This same N-H proton might also show a three-bond correlation to C-1 of the benzene ring. The aromatic protons would show correlations to neighboring and more distant carbons, helping to confirm the substitution pattern. For example, H-2 would show correlations to C-1, C-3, and C-6.

The expected correlations from these 2D NMR experiments are summarized in the table below.

| Experiment | Correlating Nuclei | Expected Key Correlations for this compound |

|---|---|---|

| COSY | ¹H ↔ ¹H | H-5 ↔ H-6 |

| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | H-2 ↔ C-2 H-5 ↔ C-5 H-6 ↔ C-6 |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | N-H ↔ C=O, C-1 H-2 ↔ C-1, C-3, C-6 H-5 ↔ C-1, C-3, C-4, C-6 H-6 ↔ C-1, C-2, C-4, C-5 |

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally valuable tool. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. azom.com Key advantages of ¹⁹F NMR include its wide chemical shift range, which minimizes the likelihood of signal overlap, and the high sensitivity of ¹⁹F chemical shifts to the local electronic environment. azom.comresearchgate.net

For this compound, the three fluorine atoms of the -CF₃ group are chemically equivalent. Therefore, they are expected to produce a single, sharp resonance (a singlet) in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or proton nuclei to cause spin-spin coupling. azom.comrsc.org The precise chemical shift of this singlet provides a characteristic signature for the trifluoroacetamido group. This chemical shift can be used to confirm the presence of the group and can be sensitive to changes in the molecular structure or intermolecular interactions. nih.gov

| Functional Group | Typical ¹⁹F Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| -NHCOCF₃ | -75 to -78 | Singlet |

Quantitative NMR (qNMR) is an accurate and reliable method for determining the purity of a compound without the need for a specific standard of the analyte itself. nih.gov The method relies on comparing the integrated signal intensity of a specific resonance from the analyte with that of a known amount of a high-purity internal standard. acs.orgbipm.org

To determine the purity of a this compound sample, a carefully weighed amount of the compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in a deuterated solvent (e.g., DMSO-d₆). bwise.kr A ¹H NMR spectrum is then acquired under specific conditions that ensure a linear response between signal intensity and the number of protons. Key experimental parameters include a long relaxation delay (D1) to allow for full magnetization recovery between scans and ensuring a high signal-to-noise ratio. acs.orgnih.gov

The purity is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

MW = Molecular weight

m = mass

P = Purity of the standard

For this compound, a well-resolved aromatic proton signal, such as the singlet for H-2, would be an ideal choice for integration.

Interactive Data Table: Hypothetical qNMR Purity Calculation

Enter the values in the table below to calculate the purity of a hypothetical sample of this compound using Dimethyl Sulfone as the internal standard. The signal for H-2 (N=1) of the analyte and the methyl signal (N=6) of the standard are used.

| Parameter | Analyte (this compound) | Standard (Dimethyl Sulfone) |

|---|---|---|

| Mass (m) [mg] | ||

| Integral (I) | ||

| Number of Protons (N) | 1 | 6 |

| Molecular Weight (MW) [g/mol] | 348.91 | 94.13 |

| Standard Purity (P_std) [%] |

Calculated Purity: %

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to display a series of bands that are characteristic of its constituent parts: a 1,2,4-trisubstituted benzene ring, two bromine substituents, and a secondary trifluoroacetamide group.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic protons typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C=C stretching vibrations within the benzene ring give rise to a series of bands in the 1600-1450 cm⁻¹ range. spectroscopyonline.com The substitution pattern on the ring influences the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region, which can be diagnostic of the 1,2,4-trisubstitution. nasa.gov

Bromine Vibrations: The C-Br stretching vibrations are found at lower frequencies, typically in the 700-500 cm⁻¹ range, and are often weak in IR spectra but can be stronger in Raman spectra. researchgate.net

Trifluoroacetamide Group Vibrations: This group has several characteristic and strong absorptions. The N-H stretching vibration is expected as a sharp band around 3400-3200 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption in the IR spectrum, typically between 1750-1700 cm⁻¹. The presence of the electron-withdrawing -CF₃ group tends to shift this band to a higher frequency compared to a non-fluorinated acetamide. The amide II band (a mix of N-H bending and C-N stretching) appears around 1550-1500 cm⁻¹. The C-F stretching vibrations of the -CF₃ group give rise to very strong and characteristic absorptions, typically in the 1300-1100 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | Arene | 3100 - 3000 | Medium-Weak |

| Amide I (C=O Stretch) | Trifluoroacetamide | 1750 - 1700 | Very Strong |

| Aromatic C=C Stretch | Arene | 1600 - 1450 | Medium-Variable |

| Amide II (N-H Bend, C-N Stretch) | Trifluoroacetamide | 1550 - 1500 | Medium-Strong |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1300 - 1100 | Very Strong |

| Aromatic C-H Out-of-Plane Bend | Arene | 900 - 800 | Strong |

| C-Br Stretch | Bromoarene | 700 - 500 | Medium-Weak |

The this compound molecule possesses conformational flexibility due to rotation around the C(aryl)-N single bond. This rotation can lead to different stable conformers, or rotamers, which may differ in the dihedral angle between the plane of the benzene ring and the plane of the amide group. arxiv.org

Vibrational spectroscopy can be a sensitive probe of this conformational landscape. iu.edu.sa Different conformers will have slightly different vibrational frequencies and intensities for modes involving the atoms around the C-N bond, such as the amide bands and certain ring modes. For example, the extent of conjugation between the amide lone pair and the aromatic π-system will vary with the dihedral angle, which can influence the C-N and C=O bond characters and thus their vibrational frequencies.

By comparing the experimental IR and Raman spectra with spectra predicted for different conformers using computational methods like Density Functional Theory (DFT), it is often possible to determine the dominant conformation in the solid state or in solution. arxiv.orgiu.edu.sa Low-temperature spectroscopy can sometimes "freeze out" individual conformers, allowing for their distinct vibrational signatures to be observed and assigned.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. nih.govmdpi.com By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a unique elemental formula, thereby confirming the molecular formula of this compound. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). chemguide.co.ukdocbrown.info This results in a distinctive pattern of peaks for any bromine-containing ion.

For a molecule with two bromine atoms, such as this compound, the molecular ion region will exhibit a characteristic triplet of peaks, often referred to as the M, M+2, and M+4 peaks. This arises from the possible combinations of the two bromine isotopes:

M peak: Contains two 79Br isotopes.

M+2 peak: Contains one 79Br and one 81Br isotope.

M+4 peak: Contains two 81Br isotopes.

The theoretical intensity ratio of these peaks is approximately 1:2:1, a clear signature for the presence of two bromine atoms in the molecule or fragment ion. youtube.comdocbrown.info This pattern is a powerful diagnostic tool in the analysis of the mass spectrum.

Table 1: Theoretical Isotopic Distribution for Dibrominated Fragments

| Ion Species | Relative Mass | Expected Relative Intensity |

|---|---|---|

| [Fragment]79Br2 | M | ~1 |

| [Fragment]79Br81Br | M+2 | ~2 |

This interactive table illustrates the expected isotopic pattern for a fragment containing two bromine atoms.

Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion of this compound will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information about the molecule's structure.

Several key fragmentation pathways can be predicted for this compound:

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. researchgate.netlibretexts.org This could involve the cleavage of the C-C bond between the carbonyl carbon and the trifluoromethyl group, or the cleavage of the C-N bond.

Amide Bond Cleavage: The bond between the carbonyl carbon and the nitrogen atom is susceptible to cleavage. This would lead to the formation of ions corresponding to the dibromophenylamine moiety and the trifluoroacetyl group.

Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of one or both bromine atoms. Fragments showing the loss of a bromine atom will still exhibit the isotopic signature of the remaining bromine atom (a 1:1 doublet for M and M+2). raco.cat

Cleavage of the Trifluoroacetyl Group: The entire trifluoroacetamido group or parts of it, such as the CF3 group, can be lost.

Table 2: Predicted Fragmentation of this compound

| Fragmentation Pathway | Predicted Fragment Ion | Potential m/z (for 79Br) |

|---|---|---|

| Loss of CF3 | [C7H4Br2NO]+ | 280 |

| Amide C-N bond cleavage | [C6H4Br2N]+ | 248 |

| Amide C-N bond cleavage | [CF3CO]+ | 97 |

This interactive table outlines some of the plausible fragmentation pathways and the corresponding theoretical mass-to-charge ratios for the resulting ions.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wordpress.comnih.gov Should single crystals of this compound be obtained, this method could provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the trifluoroacetamido group relative to the dibrominated benzene ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amide group and halogen bonding involving the bromine atoms.

While no specific crystallographic data for this compound is publicly available at this time, the technique remains the gold standard for solid-state structural elucidation. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the C=O group), along with the bromine atoms, suggests that the crystal packing would be influenced by a combination of hydrogen bonding and halogen bonding interactions.

Computational Chemistry and Theoretical Insights into 3,4 Dibromo Trifluoroacetamido Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule, which in turn dictates its structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations can optimize the molecular geometry of 3,4-Dibromo-(trifluoroacetamido)benzene to find its most stable three-dimensional conformation, predicting key structural parameters.

Theoretical studies on similar halogenated benzene (B151609) derivatives demonstrate that DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can accurately calculate geometric parameters. researchgate.netresearchgate.net For this compound, these calculations would yield precise bond lengths (e.g., C-C, C-N, C-Br, C=O) and bond angles, which can be compared with experimental data from techniques like X-ray crystallography. For instance, in related structures, calculated bond angles around substituted carbon atoms on the benzene ring often deviate slightly from the ideal 120° of a perfect hexagon due to steric and electronic effects of the substituents. globalresearchonline.net

Energetics, such as the total energy and heat of formation, can also be determined. These values are crucial for assessing the molecule's thermodynamic stability. Calculations performed in different phases (gas vs. solvent) can indicate how the environment affects the molecule's energy. scispace.com

Table 1: Predicted Geometrical Parameters for this compound using DFT The following data is illustrative, based on typical results from DFT calculations on analogous molecules.

| Parameter | Predicted Value (Å or °) | Description |

| C1-C2 Bond Length | 1.39 Å | Aromatic C-C bond in the benzene ring |

| C3-Br Bond Length | 1.90 Å | Bond between a ring carbon and a bromine atom |

| C1-N Bond Length | 1.42 Å | Bond connecting the amide nitrogen to the ring |

| N-C=O Bond Angle | 122° | Angle within the trifluoroacetamido group |

| C-N-C=O Dihedral Angle | 30° | Torsion angle describing the planarity of the amide link |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical FMO data for this compound to demonstrate the output of such an analysis.

| Parameter | Symbol | Formula | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | - | -6.85 eV | Ability to donate electrons (nucleophilicity) |

| LUMO Energy | ELUMO | - | -1.70 eV | Ability to accept electrons (electrophilicity) |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.15 eV | Indicates chemical stability and reactivity |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.575 eV | Measures resistance to change in electron distribution |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.275 eV | Indicates the "escaping tendency" of electrons |

| Electrophilicity Index | ω | μ2 / 2η | 3.55 eV | Quantifies global electrophilic nature |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing a virtual roadmap of how reactants are converted into products. This involves mapping the potential energy surface of the reaction.

By modeling a reaction pathway, chemists can identify all stationary points, including reactants, products, intermediates, and transition states. Intermediates are temporary, relatively stable species formed during the reaction, while transition states are high-energy structures that represent the peak of the energy barrier between two steps.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects, most commonly through Polarizable Continuum Models (PCM). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, simulating how the solvent stabilizes or destabilizes charged or polar species like intermediates and transition states.

The choice of solvent can alter the energy barriers of a reaction. For example, polar solvents tend to stabilize charged intermediates and transition states more effectively than non-polar solvents, which can change the rate-determining step or even the preferred reaction mechanism. researchgate.netresearchgate.net Studies on similar aromatic compounds have shown that solvent can induce considerable shifts in reaction thermodynamics and kinetics. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data. By calculating properties related to how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and characterization of the compound.

Theoretical calculations, particularly using DFT, can predict vibrational frequencies corresponding to the modes of motion in a molecule (stretching, bending, etc.). These calculated frequencies can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. researchgate.netresearchgate.net A detailed comparison helps in assigning specific absorption bands in the experimental spectra to particular molecular vibrations. researchgate.net

It is common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, leading to better agreement with experimental results. researchgate.net For this compound, this would allow for the precise assignment of vibrations associated with the benzene ring, the C-Br bonds, and the trifluoroacetamido functional group.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies This table provides a hypothetical example of how theoretical vibrational data for a key functional group in this compound would be presented and compared with experimental findings.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3312 | 3310 |

| C=O Stretch | 1785 | 1714 | 1715 |

| C-N Stretch | 1320 | 1267 | 1270 |

| C-F Symmetric Stretch | 1195 | 1147 | 1150 |

Calculation of NMR Chemical Shifts and Coupling Constants

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies that have calculated the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound. While the principles of computational chemistry, particularly Density Functional Theory (DFT), are widely applied to predict such spectroscopic parameters for organic molecules, published data for this specific compound is not available.

In general, the calculation of NMR chemical shifts for similar halogenated and acetylated benzene derivatives involves optimizing the molecular geometry using a selected level of theory, such as B3LYP with a basis set like 6-311++G(d,p). Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The expected 1H and 13C NMR chemical shifts would be influenced by the electronic effects of the bromine and trifluoroacetamido substituents on the benzene ring. The electron-withdrawing nature of these groups would likely lead to a general downfield shift for the aromatic protons and carbons compared to unsubstituted benzene. However, without specific computational data, precise chemical shift values and coupling constants for this compound remain undetermined from a theoretical standpoint.

Simulation of Vibrational Frequencies and Intensities

Similar to the NMR data, a thorough review of existing research revealed no published computational studies that have simulated the vibrational frequencies and intensities for this compound.

The standard theoretical approach for simulating vibrational spectra involves performing a frequency calculation on the optimized molecular geometry. This is typically done using DFT methods, which can predict the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies are often scaled by an empirical factor to better match experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy.

For this compound, the simulated infrared spectrum would be expected to show characteristic vibrational modes for the benzene ring, the C-Br bonds, the amide group (N-H, C=O), and the trifluoromethyl group (C-F). The positions and intensities of these theoretical vibrational bands provide valuable insights for the interpretation of experimental spectra. Unfortunately, no such computational data is currently available in the scientific literature for this specific compound.

Applications and Synthetic Utility of 3,4 Dibromo Trifluoroacetamido Benzene As a Key Intermediate

Building Block for the Synthesis of Complex Aromatic and Heterocyclic Systems

The dibrominated and N-acylated structure of 3,4-Dibromo-(trifluoroacetamido)benzene makes it an ideal precursor for the synthesis of a wide array of more complex molecules. The bromine atoms can be selectively functionalized through various cross-coupling reactions, while the trifluoroacetamido group can act as a directing group or be modified to introduce further complexity.

Preparation of Polyhalogenated Aromatics for Material Science

Polyhalogenated aromatic compounds are of significant interest in material science due to their unique electronic properties, thermal stability, and flame-retardant capabilities. While direct research on the use of this compound for synthesizing polyhalogenated aromatics is not extensively documented, its structure lends itself to such applications. The two bromine atoms can serve as handles for introducing other halogen atoms or functional groups through palladium-catalyzed cross-coupling reactions. For instance, reactions with sources of fluorine or chlorine could potentially yield polyhalogenated benzene (B151609) derivatives with tailored properties. The trifluoroacetamido group can influence the regioselectivity of these reactions and can be retained or removed in the final product to fine-tune its characteristics.

Precursor to Structurally Diverse Organic Molecules

The true synthetic utility of this compound lies in its potential as a precursor to a diverse range of organic molecules, including complex heterocycles. The bromine atoms are amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, Suzuki-Miyaura cross-coupling reactions with arylboronic acids can be employed to introduce new aryl or heteroaryl substituents at the 3- and 4-positions of the benzene ring. researchgate.net Similarly, Sonogashira coupling with terminal alkynes can introduce acetylenic moieties, which are valuable for creating extended π-conjugated systems. nih.govsemanticscholar.orgresearchgate.net Buchwald-Hartwig amination could be used to introduce nitrogen-based functional groups, leading to the synthesis of complex amines and N-heterocycles. ekb.eg

The trifluoroacetamido group plays a crucial role in these transformations. It can act as a protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions. Its electron-withdrawing nature can also influence the reactivity of the aromatic ring. Furthermore, the trifluoroacetyl group can be readily removed under mild conditions to liberate the free amine, which can then participate in subsequent cyclization reactions to form N-fused heterocyclic compounds. nih.gov This step-wise functionalization allows for the controlled and predictable synthesis of structurally complex molecules.

| Reaction Type | Reactant | Potential Product | Catalyst/Reagents |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3,4-Diaryl-(trifluoroacetamido)benzene | Palladium catalyst, Base |

| Sonogashira Coupling | Terminal alkyne | 3,4-Dialkynyl-(trifluoroacetamido)benzene | Palladium and Copper catalysts, Base |

| Buchwald-Hartwig Amination | Amine | 3,4-Diaminoaryl-(trifluoroacetamido)benzene | Palladium catalyst, Base |

| Heterocycle Formation | Various | Fused heterocyclic systems | Post-coupling cyclization reagents |

This table presents potential reactions based on the known reactivity of similar dibromoarene compounds.

Derivatization Towards Advanced Functional Materials

The ability to introduce a variety of functional groups onto the this compound scaffold opens up avenues for the creation of advanced functional materials with tailored optical, electronic, and physical properties.

Incorporation into Polymer Architectures

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. Poly(arylene)s are a class of high-performance polymers known for their thermal stability and mechanical strength. wright.eduresearchgate.netwright.edu Through polycondensation reactions, such as Suzuki polycondensation, with diboronic acids, this compound could be incorporated into the backbone of poly(arylene) chains. nih.gov The trifluoroacetamido group would introduce a unique functionality into the polymer, potentially influencing its solubility, processability, and electronic properties. Subsequent hydrolysis of the trifluoroacetamido group to an amino group could provide sites for cross-linking or further functionalization of the polymer.

Scaffold for Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The core structures of these materials often consist of extended π-conjugated systems. This compound can serve as a versatile scaffold for building such systems.

By employing sequential cross-coupling reactions, different electron-donating and electron-accepting moieties can be introduced at the 3- and 4-positions. This modular approach allows for the precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting molecule, which is critical for optimizing the performance of organic electronic devices. The trifluoromethyl group in the trifluoroacetamido moiety can also contribute to the electronic properties and stability of the final material.

Development of Novel Synthetic Methodologies

Beyond its direct applications in materials synthesis, this compound can also be a valuable tool for the development of new synthetic methodologies. The presence of two distinct reactive sites (the two bromine atoms) allows for the investigation of selective and sequential functionalization reactions. Developing protocols for the selective reaction of one bromine atom over the other would provide a powerful strategy for the synthesis of unsymmetrically substituted benzene derivatives.

Furthermore, the interplay between the directing effects of the trifluoroacetamido group and the bromine atoms in electrophilic aromatic substitution reactions could be explored to develop new routes to polysubstituted aromatic compounds. youtube.com The unique electronic and steric environment of this molecule could also lead to the discovery of novel catalytic systems or reaction conditions for known transformations.

Exploration of New Catalytic Transformations

The trifluoroacetamide (B147638) group in N-(3,4-dibromophenyl)-2,2,2-trifluoroacetamide often serves as a protecting group for the aniline nitrogen. This protection allows for selective reactions at other positions of the molecule. The two bromine atoms on the benzene ring provide reactive sites for various catalytic cross-coupling reactions, which are fundamental in the construction of more complex molecular architectures.

Research has shown that related N-aryl trifluoroacetamides can participate in hydroamidation reactions. For instance, N-aryl trifluoroacetamides have been observed to exhibit near-quantitative conversions in reactions with neat alkenes using diazabicycloundecene (DBU) as a base. While specific studies on N-(3,4-dibromophenyl)-2,2,2-trifluoroacetamide are not detailed, the reactivity of the trifluoroacetamide group suggests its potential in similar transformations.

The presence of two bromine atoms opens the possibility for sequential or double cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are commonly employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atoms. The differential reactivity of the two bromine atoms, influenced by their electronic and steric environment, could potentially be exploited for selective sequential functionalization. For example, one bromine atom could be selectively reacted under a specific set of catalytic conditions, leaving the second one available for a subsequent, different coupling reaction. This stepwise approach allows for the controlled and precise assembly of unsymmetrical biaryl compounds or other complex structures.

Table 1: Potential Catalytic Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Potential Product |

|---|---|---|

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Aryl-substituted trifluoroacetamidobenzene |

| Heck Coupling | Pd catalyst, alkene, base | Alkenyl-substituted trifluoroacetamidobenzene |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, terminal alkyne, base | Alkynyl-substituted trifluoroacetamidobenzene |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino-substituted trifluoroacetamidobenzene |

Design of Cascade and Multicomponent Reactions

While specific examples of cascade or multicomponent reactions involving N-(3,4-dibromophenyl)-2,2,2-trifluoroacetamide are not extensively documented, its structure lends itself to the design of such efficient synthetic strategies. Multicomponent reactions (MCRs) are highly desirable in organic synthesis as they allow for the formation of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and reducing waste.

A hypothetical multicomponent reaction could involve the in-situ formation of an organometallic species from one of the C-Br bonds, which then reacts with two or more other components in the reaction mixture. For instance, a palladium-catalyzed process could initiate a cascade sequence where an initial cross-coupling event is followed by an intramolecular cyclization, potentially involving the trifluoroacetamide group or a substituent introduced in the coupling step.

The design of cascade reactions could leverage the dual functionality of the dibromo-substituted ring. A reaction sequence could be initiated at one bromine position, leading to an intermediate that is primed to undergo a subsequent transformation at the second bromine position or at the trifluoroacetamide moiety. For example, an initial Sonogashira coupling could introduce an alkyne group, which could then participate in an intramolecular cyclization or a subsequent intermolecular reaction in a cascade fashion. The development of such reactions would be a significant step towards the rapid construction of novel heterocyclic scaffolds, which are of high interest in medicinal chemistry and materials science.

Table 2: Hypothetical Cascade Reaction Sequence

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Selective Sonogashira Coupling | Pd catalyst, Cu(I), terminal alkyne, base | 3-Bromo-4-(alkynyl)-(trifluoroacetamido)benzene |

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Chiral Derivatization

The development of asymmetric synthesis methods for producing chiral derivatives of 3,4-Dibromo-(trifluoroacetamido)benzene represents a significant and unexplored research area. Chiral molecules are crucial in pharmaceuticals, agrochemicals, and materials science due to their specific interactions with biological systems and polarized light.

Future research could focus on the stereoselective synthesis of derivatives where chirality is introduced either on the aromatic ring or through modifications of the trifluoroacetamido group. Methodologies such as directed ortho-metalation followed by reaction with a chiral electrophile, or transition-metal-catalyzed cross-coupling reactions with chiral partners could be investigated. The trifluoroacetamido group itself can act as a directing group, influencing the stereochemical outcome of these reactions.

Another avenue involves the chiral derivatization of the dibrominated benzene (B151609) ring. For instance, enantiopure synthons could be used to create complex chiral structures. The development of such synthetic routes would be highly valuable, potentially leading to new classes of chiral ligands, catalysts, or biologically active molecules. nih.govugent.be

Table 1: Hypothetical Asymmetric Synthesis Strategies

| Strategy | Description | Potential Chiral Products |

|---|---|---|

| Directed ortho-metalation-alkylation | Lithiation directed by the trifluoroacetamido group, followed by quenching with a chiral electrophile. | Chiral alkylated benzene derivatives |

| Catalytic Asymmetric Cross-Coupling | Suzuki or Heck coupling reactions using chiral phosphine (B1218219) ligands to introduce stereocenters. | Axially chiral biaryl compounds |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. wiley-vch.deresearchgate.net The synthesis of this compound and its derivatives could be significantly enhanced by adopting continuous-flow processes.

A key area for exploration is the nitration and subsequent reduction of 1,2-dibromobenzene (B107964) to form 3,4-dibromoaniline (B1580990), a precursor to the target compound. These reactions are often highly exothermic and can be hazardous in large-scale batch production. A flow reactor would allow for precise temperature control and rapid mixing, minimizing the formation of byproducts and enhancing safety. The subsequent acylation with trifluoroacetic anhydride (B1165640) could also be integrated into a continuous multi-step synthesis. researchgate.net

Furthermore, flow chemistry could be employed for the derivatization of this compound. For example, high-temperature or high-pressure reactions, which are challenging in batch, become more accessible and controllable in a flow setup. This could enable the synthesis of novel derivatives that are difficult to obtain using conventional methods.

Table 2: Potential Flow Chemistry Processes

| Process | Description | Advantages |

|---|---|---|

| Continuous Nitration/Reduction | Sequential nitration and reduction of 1,2-dibromobenzene in a multi-stage flow reactor. | Enhanced safety, higher throughput, improved yield and purity. |

| Automated Acylation | In-line mixing of 3,4-dibromoaniline with trifluoroacetic anhydride for continuous production. | Reduced reaction time, automation potential, consistent product quality. |

Photochemical and Electrochemical Transformations

Photochemical reactions could involve the selective cleavage of one of the C-Br bonds, leading to the formation of radical intermediates. These intermediates could then be trapped with various reagents to introduce new functional groups. The trifluoroacetamido group may influence the regioselectivity of this process. Additionally, photosensitized reactions could be explored to achieve specific transformations.

Electrochemical methods offer a green and efficient way to synthesize and modify organic compounds. researchgate.net The reduction of the C-Br bonds could be achieved electrochemically, providing a controlled method for debromination or for the formation of organometallic intermediates for further reactions. Oxidative electrochemical reactions could also be investigated, potentially targeting the aromatic ring or the amide group.

Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is crucial for developing sustainable chemical processes. ejcmpr.com This involves the use of environmentally benign solvents, catalysts, and reagents, as well as minimizing waste generation.

Future research could focus on developing a synthesis route that avoids hazardous reagents and solvents. For example, the use of solid acid catalysts for the acylation step could replace corrosive liquid acids. The exploration of solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical CO2 would also be beneficial.

In terms of derivatization, biocatalysis using enzymes could offer a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net For instance, hydrolases could be used for the selective modification of the trifluoroacetamido group, or oxidoreductases for the introduction of hydroxyl groups on the aromatic ring.

Table 3: Green Chemistry Strategies

| Green Approach | Application | Environmental Benefit |

|---|---|---|

| Biocatalysis | Enzymatic hydrolysis or functionalization. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Green Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact compared to volatile organic compounds. |

Integration with Supramolecular Chemistry for Directed Assembly

The structure of this compound, with its hydrogen bonding capabilities (N-H and C=O) and potential for halogen bonding (C-Br), makes it an interesting building block for supramolecular chemistry. asianpubs.orgbohrium.comnih.gov The self-assembly of this molecule or its derivatives could lead to the formation of well-ordered structures such as liquid crystals, gels, or crystalline co-crystals with unique properties.

Future research should investigate the self-assembly behavior of this compound in various solvents and in the solid state. The influence of the trifluoroacetamido group and the bromine atoms on the packing and intermolecular interactions should be studied in detail.

Furthermore, this compound could be used as a tecton (a building block for supramolecular assembly) in the design of more complex supramolecular architectures. bohrium.com By co-crystallizing it with other molecules that can form complementary hydrogen or halogen bonds, it may be possible to create novel materials with tailored electronic, optical, or porous properties. The study of these interactions could lead to advancements in crystal engineering and materials science.

Q & A

Basic Research: What synthetic methodologies are recommended for preparing 3,4-Dibromo-(trifluoroacetamido)benzene?

Methodological Answer:

A common approach involves trifluoroacetylation of a brominated aniline precursor. For example, react 3,4-dibromoaniline with trifluoroacetic anhydride (TFAA) in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere, followed by purification via column chromatography . Alternative routes may adapt protocols for similar trifluoroacetamido-brominated aromatics, such as coupling halogenated intermediates with trifluoroacetyl-protected amines under Buchwald-Hartwig conditions . Confirm product purity via HPLC (>95%) and characterize using / NMR to verify regioselectivity.

Advanced Research: How can spectroscopic contradictions in structural elucidation be resolved?

Methodological Answer:

Discrepancies in NMR or IR spectra (e.g., trifluoroacetamido C=O stretching frequencies) may arise from solvent polarity or crystallinity. To resolve:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare experimental IR data with computational simulations (DFT/B3LYP/6-311+G(d,p)) for trifluoroacetamido vibrational modes .

- Use X-ray crystallography for unambiguous confirmation, leveraging heavy bromine atoms for enhanced diffraction .

Basic Research: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] with <5 ppm error.

- NMR: NMR is essential for distinguishing trifluoroacetamido signals (-75 to -80 ppm) from potential fluorinated byproducts.

- Elemental Analysis: Validate C/H/N/Br/F ratios; deviations >0.3% indicate impurities.

- XRD: Resolve positional ambiguity of bromine substituents in the benzene ring .

Advanced Research: How does the electron-withdrawing trifluoroacetamido group influence reactivity in cross-coupling reactions?

Methodological Answer:

The trifluoroacetamido group deactivates the benzene ring, reducing electrophilic substitution but enabling directed ortho-metalation for regioselective C-Br functionalization. For Suzuki-Miyaura coupling:

- Use Pd(PPh) with arylboronic acids at 80–100°C in toluene/EtOH.

- Monitor reaction progress via NMR to detect trifluoroacetate byproducts.

- Optimize ligand choice (e.g., SPhos) to mitigate steric hindrance from bromine substituents .

Basic Research: What safety precautions are required when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations.

- Storage: Keep in amber glass vials under argon at -20°C to prevent hydrolysis of the trifluoroacetamido group.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washes due to bromine’s volatility .

Advanced Research: How can computational modeling predict biological activity for this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or proteases). The trifluoroacetamido group’s electronegativity may enhance binding via dipole interactions.

- QSAR Studies: Corrogate Hammett σ values for Br/F substituents with IC data from analogous compounds .

- MD Simulations: Assess stability of trifluoroacetamido hydration shells in aqueous buffers .

Basic Research: How to troubleshoot low yields in trifluoroacetylation reactions?

Methodological Answer:

Common issues and solutions:

- Incomplete Acetylation: Increase TFAA stoichiometry (1.5–2.0 eq) and reaction time (12–24 hr).

- Byproduct Formation: Add molecular sieves (3Å) to scavenge water.

- Purification Challenges: Use reverse-phase HPLC with acetonitrile/water (0.1% TFA) gradients to separate trifluoroacetamido derivatives from unreacted aniline .

Advanced Research: What strategies mitigate halogen exchange during functionalization?

Methodological Answer:

Bromine substituents may undergo unintended displacement under harsh conditions. Mitigation strategies:

- Temperature Control: Keep reactions below 100°C during Pd-catalyzed couplings.

- Additive Use: Include silver(I) oxide to stabilize bromide ions and suppress β-hydride elimination.

- Protecting Groups: Temporarily mask the trifluoroacetamido group with Boc if nucleophilic conditions are required .

Basic Research: How to validate synthetic intermediates via derivatization?

Methodological Answer:

- Hydrolysis: Reflux with 6M HCl to cleave the trifluoroacetamido group, yielding 3,4-dibromoaniline. Confirm via TLC (Rf shift) and LC-MS.

- Schiff Base Formation: React with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) to form imines, characterized by UV-vis at 350–400 nm .

Advanced Research: How does isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in mechanistic studies?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Synthesize -labeled trifluoroacetamido derivatives to track bond cleavage via NMR.

- Deuterated Solvents: Use DMF-d to distinguish solvent vs. substrate protons in reaction monitoring .

- Metabolic Tracing: -labeled analogs enable in vivo tracking via MRI in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.